6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
Description
6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with an azetidine ring and a dihydropyridazinone moiety.
Properties
IUPAC Name |
6-methyl-2-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-10-2-3-13(21)20(18-10)8-11-6-19(7-11)15-14-12(4-5-22-14)16-9-17-15/h2-5,9,11H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMJSUDZFLPECF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=NC4=C3SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines, a core structure in the compound, are known to exhibit diverse biological activities.
Mode of Action
Thieno[3,2-d]pyrimidines are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule.
Biological Activity
The compound 6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a novel heterocyclic organic compound with potential biological activity. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNS
- Molecular Weight : 284.37 g/mol
- CAS Number : 2640955-96-8
Structural Features
The compound contains:
- A thieno[3,2-d]pyrimidine moiety, which is known for its diverse biological activities.
- A dihydropyridazine ring that contributes to its pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing thieno[3,2-d]pyrimidine structures. For example, a study demonstrated that related compounds exhibited significant antitumor activity in various experimental tumor models in mice and rats. The synthesized derivatives showed efficacy comparable to established chemotherapeutic agents like 5-fluorouracil, indicating their potential as anticancer agents .
The proposed mechanisms of action for thieno[3,2-d]pyrimidine derivatives include:
- Inhibition of Kinases : Some derivatives have been shown to inhibit kinases involved in cell proliferation and survival pathways.
- Modulation of Apoptosis : These compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways.
Case Studies
- Study on Antitumor Activity :
- Pharmacological Screening :
Comparative Analysis of Similar Compounds
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives
- Target Compound: Core: Thieno[3,2-d]pyrimidine (sulfur at position 3, pyrimidine fused at positions 2 and 3 of thiophene). Substituents: Azetidin-3-ylmethyl at position 4, 6-methyl group on dihydropyridazinone. Molecular Weight: Calculated as 328.40 g/mol (C₁₅H₁₆N₆OS).
- EP 2,402,347 Compound (): Core: Thieno[3,2-d]pyrimidine. Substituents: Morpholin-4-yl at position 4, methanesulfonyl-piperazine at position 4. Molecular Weight: 494.19 g/mol (HRMS: MH⁺ 494.19) . Key Difference: The morpholine and piperazine groups enhance solubility and metabolic stability compared to the azetidine group in the target compound.
Thieno[3,4-d]pyrimidin-4(3H)-one () :
- Core: Thieno[3,4-d]pyrimidinone (sulfur at position 3, pyrimidine fused at positions 3 and 4 of thiophene).
- Substituents: Unspecified (likely a synthetic intermediate).
- Key Difference: The altered fusion position (3,4 vs.
Physicochemical and Spectral Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
